

An In-depth Technical Guide to 2-Nitrothiazole: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Nitrothiazole

Cat. No.: B159308

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrothiazole, a heterocyclic aromatic nitro compound, serves as a key structural motif in various pharmacologically active molecules. Its unique electronic properties, conferred by the electron-withdrawing nitro group on the thiazole ring, make it a subject of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral characteristics, and synthesis of **2-nitrothiazole**. Detailed experimental protocols and data are presented to facilitate further research and application in drug development and other scientific endeavors.

Chemical Structure and Identification

2-Nitrothiazole is a five-membered heterocyclic compound containing a thiazole ring substituted with a nitro group at the second position.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	2-nitro-1,3-thiazole [1]
CAS Number	1606-76-4 [1]
Molecular Formula	C ₃ H ₂ N ₂ O ₂ S [1]
Molecular Weight	130.13 g/mol [1]
InChI	InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H [1]
InChIKey	ALNUOSXDMYFQNZ-UHFFFAOYSA-N [1]
SMILES	C1=C(SC(=N1)--INVALID-LINK--[O-])

Physicochemical and Computed Properties

The physicochemical properties of **2-nitrothiazole** are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key experimental and computed properties.

Table 1: Physicochemical and Computed Properties of **2-Nitrothiazole**

Property	Value	Source
Molecular Weight	130.13 g/mol	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	129.98369848 Da	PubChem[1]
Monoisotopic Mass	129.98369848 Da	PubChem[1]
Topological Polar Surface Area	87 Å ²	PubChem[1]
Heavy Atom Count	8	PubChem[1]
Complexity	102	PubChem[1]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of **2-nitrothiazole**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-nitrothiazole** is expected to show two signals in the aromatic region corresponding to the two protons on the thiazole ring. The exact chemical shifts are influenced by the solvent and the electron-withdrawing nature of the nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A referenced spectrum for **2-nitrothiazole** is available in the literature.

Infrared (IR) Spectroscopy

The IR spectrum of **2-nitrothiazole** is characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically observed in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) for nitroarenes.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-nitrothiazole**. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

Synthesis of 2-Nitrothiazole

The synthesis of **2-nitrothiazole** can be challenging and often involves multi-step procedures. While specific, detailed experimental protocols for the direct synthesis of **2-nitrothiazole** are not abundantly available in general literature, related syntheses of nitrothiazole derivatives provide valuable insights. A common precursor for many nitrothiazole compounds is 2-aminothiazole.

General Synthetic Strategy via Diazotization-Nitration

A plausible synthetic route to **2-nitrothiazole** involves the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction with a nitrite source.



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Caption: General workflow for the synthesis of **2-nitrothiazole**.

Experimental Protocol: Diazotization of 2-Aminothiazole and Subsequent Nitration (Illustrative)

- Step 1: Diazotization. 2-Aminothiazole is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the thiazole-2-diazonium salt.

- Step 2: Nitration. The cold diazonium salt solution is then added to a solution of sodium nitrite, often in the presence of a copper catalyst like copper(I) oxide, to facilitate the replacement of the diazonium group with a nitro group.
- Step 3: Work-up and Purification. The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method such as column chromatography or recrystallization.

Reactivity and Chemical Properties

The nitro group on the thiazole ring significantly influences the reactivity of **2-nitrothiazole**. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

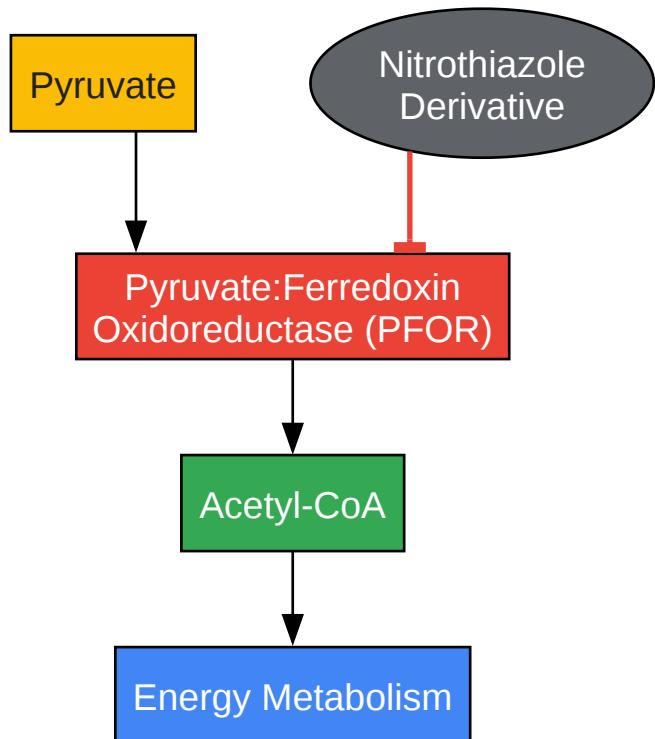
- Nucleophilic Aromatic Substitution: The presence of the nitro group makes the thiazole ring susceptible to attack by nucleophiles.
- Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, providing a route to 2-aminothiazole and its derivatives.

Biological Activity and Drug Development

While **2-nitrothiazole** itself is not a widely used therapeutic agent, the nitrothiazole scaffold is a crucial component of several important drugs.

- Antiparasitic and Antimicrobial Agents: The most notable example is Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.^{[2][3]} The 2-amino-5-nitrothiazole moiety is a key structural feature of Nitazoxanide.^{[2][3]}
- Mechanism of Action: In many nitro-heterocyclic drugs, the biological activity is dependent on the reduction of the nitro group within the target organism. This reduction can lead to the formation of reactive intermediates that damage cellular components. However, for some derivatives like Nitazoxanide, the mechanism is believed to be independent of nitro-reduction.

The following diagram illustrates a simplified signaling pathway for the mechanism of action of some nitrothiazole-based drugs that inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic metabolism.



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Caption: Inhibition of the PFOR pathway by nitrothiazole derivatives.

Applications in Research and Industry

Beyond its role in drug development, **2-nitrothiazole** and its derivatives have applications in other areas:

- Fungicides: Certain nitrothiazole derivatives are utilized in the agricultural sector as fungicides to protect crops.[2][3]
- Dyes: 2-Amino-5-nitrothiazole is used as a precursor in the synthesis of specific types of dyes.[3]

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic or carcinogenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **2-nitrothiazole**. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Nitrothiazole is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in various scientific and industrial fields. Its role as a key building block for pharmaceuticals, particularly antiparasitic and antimicrobial agents, underscores its importance in drug discovery and development. This technical guide has provided a detailed overview of its structure, properties, and synthesis to serve as a valuable resource for researchers and professionals in the field. Further investigation into the synthesis and biological activities of novel **2-nitrothiazole** derivatives is a promising area for future research.

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